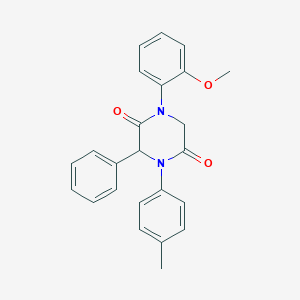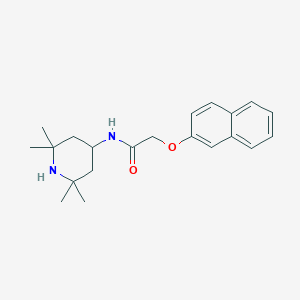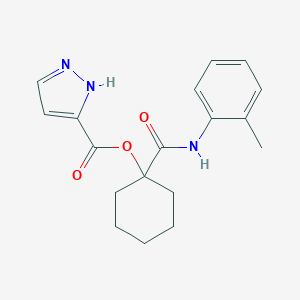
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as MPMPD, is a chemical compound that belongs to the class of piperazinedione derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves its interaction with dopamine receptors in the brain. It has been shown to bind to dopamine D2 receptors and to inhibit the reuptake of dopamine, which increases the concentration of dopamine in the synaptic cleft. This may have implications for the treatment of Parkinson's disease and other neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have biochemical and physiological effects on the brain. It has been shown to increase the concentration of dopamine in the synaptic cleft, which may have implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have affinity for dopamine receptors in the brain. However, there are also limitations to its use in lab experiments. It has not been extensively studied in humans, and its safety and efficacy have not been established.
Future Directions
There are several future directions for research on 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One direction is to study its potential applications in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its anxiolytic and antidepressant effects in humans. Further research is also needed to establish its safety and efficacy.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 2-methoxybenzoyl chloride, 4-methylbenzylamine, and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then heated and stirred for several hours, followed by the addition of piperazine. The resulting mixture is then filtered and purified using column chromatography to obtain this compound in high yield.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for dopamine D2 receptors and to inhibit the reuptake of dopamine, which may have implications for the treatment of Parkinson's disease and other neurological disorders.
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H22N2O3/c1-17-12-14-19(15-13-17)26-22(27)16-25(20-10-6-7-11-21(20)29-2)24(28)23(26)18-8-4-3-5-9-18/h3-15,23H,16H2,1-2H3 |
InChI Key |
KLJFZXPSMKRCJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
